An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylamine (IUPAC name: N-propylpropan-1-amine) is a secondary aliphatic amine with the chemical formula (CH₃CH₂CH₂)₂NH. It is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and rubber chemicals. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its physical and chemical properties is paramount for its safe handling, effective use in reactions, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical and chemical characteristics of dipropylamine, detailed experimental protocols for property determination, and visualizations of its synthesis and chemical interactions.
Physical Properties
Dipropylamine is a colorless liquid with a characteristic ammonia-like or fishy odor.[1] It is less dense than water and its vapors are heavier than air.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Dipropylamine
| Property | Value |
| CAS Number | 142-84-7 |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Odor | Ammonia-like, fishy[1][2] |
| Boiling Point | 109.2 °C to 110 °C[2] |
| Melting Point | -63 °C[2] |
| Density | 0.738 g/mL at 20 °C[2] |
| Vapor Pressure | 20.1 mmHg at 25 °C[1] |
| Vapor Density | 3.5 (Air = 1)[1] |
| Refractive Index (n²⁰/D) | 1.4049 |
| Viscosity | 0.517 mPa·s at 25 °C |
| Solubility in Water | 35 g/L (miscible)[1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[1] |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.67[1] |
Chemical Properties
As a secondary amine, the chemical properties of dipropylamine are primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.
Table 2: Chemical and Safety-Related Properties of Dipropylamine
| Property | Value |
| pKa | 11.0[1] |
| Flash Point | 7 °C (45 °F) - Closed Cup[3] |
| Autoignition Temperature | 280 °C (536 °F)[2] |
| Explosive Limits in Air | 1.8 - 9.3 % (v/v) |
Dipropylamine is a moderately strong base with a pKa of 11.0, meaning it will exist predominantly in its protonated form in acidic conditions.[1][4] It reacts exothermically with acids to form salts.[5] Its nucleophilic nature allows it to participate in a variety of chemical reactions, including:
-
Alkylation and Acylation: It readily reacts with alkyl halides and acyl halides to form tertiary amines and amides, respectively.[6]
-
Reaction with Nitrosating Agents: In the presence of nitrous acid (formed from sodium nitrite and a strong acid), dipropylamine can form N-nitrosodipropylamine, a potentially carcinogenic compound.[7][8]
-
Incompatibilities: Dipropylamine is incompatible with strong oxidizing agents, acids, organic anhydrides, isocyanates, aldehydes, and ketones.[7][9] It may also attack some forms of plastics and corrode metals such as aluminum, copper, lead, tin, and zinc.[9]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dipropylamine.
Infrared (IR) Spectroscopy
The IR spectrum of dipropylamine exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. Key peaks include:
-
N-H Stretch: A weak to medium absorption band around 3280-3300 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amines.
-
C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.
-
N-H Bend: A bending vibration for the N-H bond can be observed in the 1550-1650 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1020-1220 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of dipropylamine is relatively simple and shows three distinct signals corresponding to the different proton environments in the propyl chains.
-
A triplet at approximately 0.9 ppm corresponds to the six protons of the two methyl (-CH₃) groups, split by the adjacent methylene protons.
-
A sextet (or multiplet) around 1.5 ppm is due to the four protons of the two central methylene (-CH₂-) groups.
-
A triplet at roughly 2.5 ppm arises from the four protons of the two methylene (-CH₂-) groups directly attached to the nitrogen atom.
-
The N-H proton signal is a broad singlet that can appear over a wide range and may exchange with deuterium oxide (D₂O).
-
-
¹³C NMR: The carbon-13 NMR spectrum of dipropylamine displays three signals, consistent with the three non-equivalent carbon atoms in the molecule.
Mass Spectrometry
The electron ionization mass spectrum of dipropylamine shows a molecular ion peak ([M]⁺) at an m/z of 101. The fragmentation pattern is characteristic of aliphatic amines. The base peak is typically observed at m/z 72, which corresponds to the loss of an ethyl radical via alpha-cleavage, a common fragmentation pathway for amines. Other significant fragments may be observed at m/z 43 (propyl cation) and m/z 30.
Experimental Protocols
The following are detailed methodologies for determining key physical and chemical properties of dipropylamine.
Determination of Boiling Point (Adapted from ASTM D1120)
-
Apparatus: A 100-mL round-bottom flask, a reflux condenser, a calibrated thermometer, boiling chips, and a heating mantle.
-
Procedure:
-
Add 50 mL of dipropylamine and a few boiling chips to the round-bottom flask.[2]
-
Assemble the apparatus for simple distillation with the thermometer bulb positioned just below the side arm of the distillation head to ensure it is immersed in the vapor phase.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.[2]
-
The stable temperature reading during distillation is the equilibrium boiling point.
-
Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.
-
Determination of Water Solubility (Based on OECD Guideline 105)
-
Apparatus: A 250-mL flask with a stopper, a magnetic stirrer, a constant temperature bath (25 °C), and analytical balance.
-
Procedure (Flask Method):
-
Add approximately 100 mL of deionized water to the flask.
-
Place the flask in the constant temperature bath set at 25 °C and allow it to equilibrate.
-
Add an excess amount of dipropylamine to the water (e.g., 5-10 g) to create a saturated solution.
-
Stopper the flask and stir the mixture vigorously for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow any undissolved dipropylamine to settle for at least 24 hours, maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear aqueous phase.
-
Determine the concentration of dipropylamine in the aqueous sample using a suitable analytical method, such as gas chromatography or titration.
-
Express the solubility in g/L.
-
Determination of pKa (Based on Potentiometric Titration, adapted from ISO 6618 principles)
-
Apparatus: A calibrated pH meter with an electrode, a 100-mL beaker, a magnetic stirrer, and a burette.
-
Reagents: 0.1 M Hydrochloric acid (HCl) solution, standardized.
-
Procedure:
-
Accurately weigh a sample of dipropylamine (e.g., 0.5 g) and dissolve it in approximately 50 mL of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) at a time.
-
Record the pH after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.
-
Determine the volume of HCl required to reach the half-equivalence point (half the volume of HCl at the equivalence point).
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Purity Assessment by Gas Chromatography (General Procedure)
-
Apparatus: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a PEG-based phase).
-
Procedure:
-
Prepare a dilute solution of dipropylamine in a suitable solvent (e.g., methanol or dichloromethane).
-
Set the GC operating conditions: injector temperature, detector temperature, oven temperature program (e.g., starting at a low temperature and ramping up), and carrier gas flow rate.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the resulting chromatogram.
-
The purity of the dipropylamine can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, calibration with a certified reference standard is required.
-
Synthesis and Chemical Incompatibility
Industrial Synthesis of Dipropylamine
The primary industrial method for producing dipropylamine is the reductive amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.[7][12] The process typically yields a mixture of mono-, di-, and tripropylamine, which are then separated by distillation.[7]
Caption: Industrial synthesis of dipropylamine via reductive amination of n-propanol.
Chemical Incompatibility Diagram
Dipropylamine's basicity and nucleophilicity lead to hazardous reactions with several classes of compounds. This diagram illustrates key incompatibilities.
Caption: Key chemical incompatibilities of dipropylamine.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. oecd.org [oecd.org]
- 4. matestlabs.com [matestlabs.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. nbinno.com [nbinno.com]
- 7. DIPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 8. homework.study.com [homework.study.com]
- 9. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dipropylamine(142-84-7) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
